4-acetyl-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide
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Overview
Description
4-Acetyl-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide is a chemical compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing sulfur and nitrogen atoms within a fused benzene and thiazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-acetyl-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide typically involves the following steps:
Benzothiazole Derivative Formation: The starting material, 5-chloro-4-methyl-1,3-benzothiazol-2-amine, is synthesized through the reaction of 4-methyl-2-aminobenzothiazole with chlorinating agents.
Acetylation: The benzothiazole derivative undergoes acetylation using acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine.
Amide Formation: The acetylated benzothiazole is then reacted with benzoyl chloride in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form the final amide product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and automated systems to ensure consistency and efficiency. The use of green chemistry principles, such as minimizing waste and using environmentally friendly reagents, is also emphasized in industrial production.
Chemical Reactions Analysis
Types of Reactions: 4-Acetyl-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be performed to modify the compound's structure.
Substitution: Substitution reactions can introduce different substituents at various positions on the benzothiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Derivatives with hydroxyl, carboxyl, or other oxidized functional groups.
Reduction Products: Reduced forms of the compound with different saturation levels.
Substitution Products: Compounds with different substituents on the benzothiazole ring.
Scientific Research Applications
4-Acetyl-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its therapeutic potential in treating various diseases, such as inflammation and cancer.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 4-acetyl-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
4-Acetyl-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide is compared with other similar compounds, such as:
4-Acetyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide: Lacks the chlorine substituent.
4-Acetyl-N-(5-chloro-1,3-benzothiazol-2-yl)benzamide: Lacks the methyl group at the 4-position.
4-Acetyl-N-(5-chloro-4-methyl-1,2-benzothiazol-2-yl)benzamide: Different position of the chlorine atom.
These compounds share structural similarities but differ in their substituents, leading to variations in their chemical properties and biological activities.
Properties
IUPAC Name |
4-acetyl-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O2S/c1-9-13(18)7-8-14-15(9)19-17(23-14)20-16(22)12-5-3-11(4-6-12)10(2)21/h3-8H,1-2H3,(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBBMYJSSGGFHKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(S2)NC(=O)C3=CC=C(C=C3)C(=O)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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